N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Benzotriazinyl Group: The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group can be introduced through a nucleophilic substitution reaction using appropriate benzotriazine derivatives.
Formation of Butanamide Linker: The final step involves the coupling of the benzimidazole and benzotriazinyl intermediates through a butanamide linker, which can be achieved using standard amide bond formation techniques such as carbodiimide coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzimidazole or benzotriazinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.
Benzotriazine Derivatives: Compounds with similar benzotriazine structures, such as triazine-based drugs.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific combination of benzimidazole and benzotriazine moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
Molecular Formula |
C19H18N6O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C19H18N6O2/c26-18(20-12-17-21-15-8-3-4-9-16(15)22-17)10-5-11-25-19(27)13-6-1-2-7-14(13)23-24-25/h1-4,6-9H,5,10-12H2,(H,20,26)(H,21,22) |
InChI Key |
GJBXPFQDJTWYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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